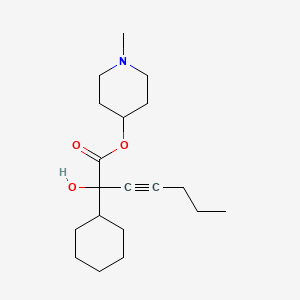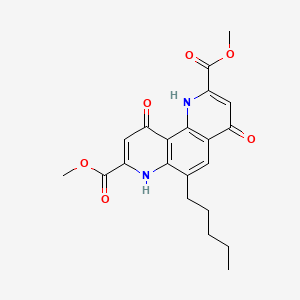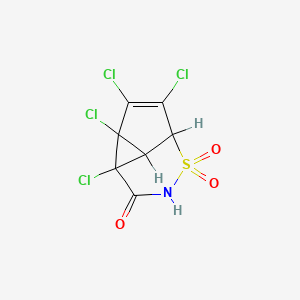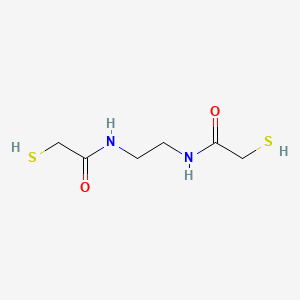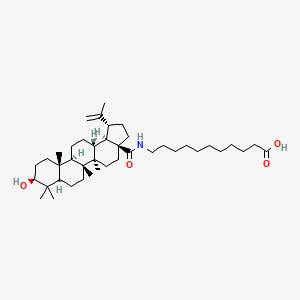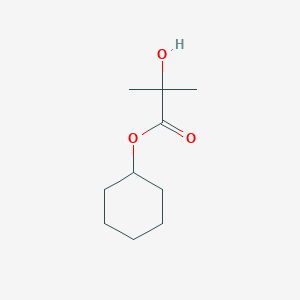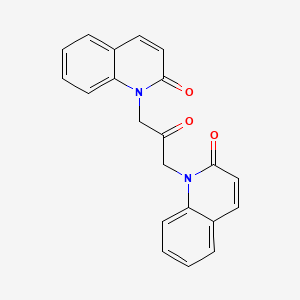
2(1H)-Quinolinone, 1,1'-(2-oxo-1,3-propanediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinolinone, 1,1’-(2-oxo-1,3-propanediyl)bis- is a complex organic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes two quinolinone units connected by a 2-oxo-1,3-propanediyl linker. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 1,1’-(2-oxo-1,3-propanediyl)bis- typically involves the condensation of quinolinone derivatives with a suitable 2-oxo-1,3-propanediyl precursor. One common method is the reaction of 2(1H)-quinolinone with 2-oxo-1,3-propanediyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
2(1H)-Quinolinone, 1,1’-(2-oxo-1,3-propanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinolinone moiety, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinolinone derivatives.
Substitution: Formation of alkylated or acylated quinolinone derivatives.
科学的研究の応用
2(1H)-Quinolinone, 1,1’-(2-oxo-1,3-propanediyl)bis- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2(1H)-Quinolinone, 1,1’-(2-oxo-1,3-propanediyl)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
類似化合物との比較
Similar Compounds
2(1H)-Quinolinone: A simpler quinolinone derivative with similar biological activities.
1,3-Propanediyl bis-quinolinone: Another bis-quinolinone compound with a different linker.
Quinoline: A parent compound of quinolinones with a wide range of biological activities.
Uniqueness
2(1H)-Quinolinone, 1,1’-(2-oxo-1,3-propanediyl)bis- is unique due to its specific structure, which combines two quinolinone units with a 2-oxo-1,3-propanediyl linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
55170-66-6 |
|---|---|
分子式 |
C21H16N2O3 |
分子量 |
344.4 g/mol |
IUPAC名 |
1-[2-oxo-3-(2-oxoquinolin-1-yl)propyl]quinolin-2-one |
InChI |
InChI=1S/C21H16N2O3/c24-17(13-22-18-7-3-1-5-15(18)9-11-20(22)25)14-23-19-8-4-2-6-16(19)10-12-21(23)26/h1-12H,13-14H2 |
InChIキー |
XSCNBNAJPFYOEB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2CC(=O)CN3C(=O)C=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
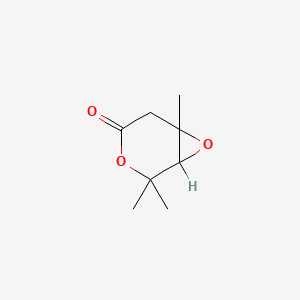
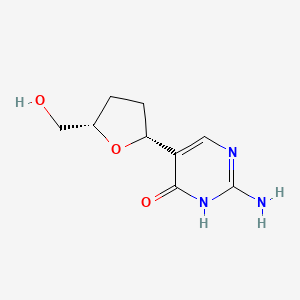

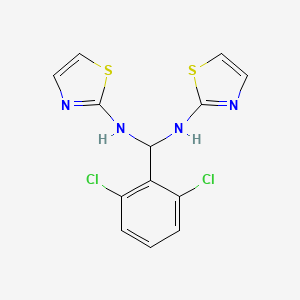
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B12803366.png)
